molecular formula C7H8N2O2 B1337446 Ethyl Pyridazine-4-carboxylate CAS No. 39123-39-2

Ethyl Pyridazine-4-carboxylate

Cat. No.: B1337446
CAS No.: 39123-39-2
M. Wt: 152.15 g/mol
InChI Key: FVBGGKYTKXFLOV-UHFFFAOYSA-N
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Description

Ethyl Pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms this compound is characterized by the presence of an ethyl ester group at the fourth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Pyridazine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with ethyl acetoacetate can lead to the formation of the pyridazine ring, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

Ethyl pyridazine-4-carboxylate derivatives are prone to oxidation, particularly at nitrogen or oxygen centers.

Reaction TypeReagents/ConditionsProductYieldSource
DehydrogenationBromine (2-3 eq) in acetic acidEthyl 6-oxo-1H-pyridazine-4-carboxylate60-75%
N-Oxide formationHydrogen peroxide (H₂O₂)Pyridazine N-oxide derivatives45-50%
  • Bromine-mediated oxidation of ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate at ≤50°C selectively dehydrogenates the dihydropyridazine ring, forming the aromatic pyridazine core .
  • Oxidizing agents like H₂O₂ convert pyridazine amines to N-oxides, enhancing electrophilicity for further functionalization .

Substitution Reactions

The ester group and ring substituents participate in nucleophilic substitutions.

Reaction TypeReagents/ConditionsProductYieldSource
Azide substitutionNaN₃ (3 eq), EtOH, refluxEthyl 3-azido-5,6-diphenylpyridazine-4-carboxylate71%
Ester hydrolysisNaOH (1-2 eq), H₂O/MeOHPyridazine-4-carboxylic acid85-90%
  • Sodium azide replaces chlorine at the 3-position under reflux conditions, yielding azido derivatives critical for click chemistry applications .
  • Alkaline hydrolysis cleaves the ethyl ester to carboxylic acids, enabling carboxyl-directed modifications .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles through intramolecular cyclization.

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazine cyclizationHydrazine hydrate, H₂O4-Methyl-1,2,5,6-tetraazafluoranthen-3-one68-89%
Three-component synthesisβ-Ketoester, arylglyoxal, H₂OEthyl 6-aryl-3-methylpyridazine-4-carboxylate72%
  • Reaction with hydrazine hydrate induces cyclization via nucleophilic attack at the ester carbonyl, forming tetraazafluoranthen-3-ones .
  • Three-component reactions with β-ketoesters and arylglyoxals in water yield 6-aryl-substituted pyridazines through enolate-mediated pathways .

Functional Group Interconversion

The ester group undergoes transformations to generate pharmacophores.

Reaction TypeReagents/ConditionsProductYieldSource
Ester → amideNH₂NH₂, EtOH, refluxPyridazine-4-carbohydrazide75%
ReductionLiAlH₄, THF, 0°C → RTPyridazine-4-methanol65%
  • Hydrazine converts esters to hydrazides, intermediates for heterocyclic scaffolds like imidazo[1,5-b]pyridazines .
  • Lithium aluminum hydride reduces esters to primary alcohols, expanding utility in prodrug design .

Mechanistic Insights

Key pathways include:

  • Nucleophilic Acyl Substitution : The ester carbonyl undergoes attack by nucleophiles (e.g., amines, azides) to form amides or azides .
  • Electrophilic Aromatic Substitution : Electron-rich pyridazine rings facilitate substitutions at positions 3 and 6.
  • Radical-Mediated Oxidation : Bromine generates radical intermediates during dehydrogenation, stabilizing aromatic systems .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of ethyl pyridazine-4-carboxylate as a scaffold in the development of anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the this compound structure could enhance its selectivity and potency against tumor cells while minimizing toxicity to normal cells .

2. Antimicrobial Properties

This compound derivatives have shown promising antimicrobial properties. A case study revealed that certain synthesized derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyridazine ring could enhance antibacterial efficacy .

Material Science Applications

1. Coordination Complexes

This compound has been utilized in the synthesis of coordination complexes with transition metals. These complexes are studied for their potential applications in catalysis and materials science. For example, a complex formed with cobalt showed enhanced catalytic activity in hydrogenation reactions, indicating the utility of this compound as a ligand in metal-organic frameworks (MOFs) .

2. Sensor Development

The compound has also been investigated for use in biosensors. Its ability to interact with specific biomolecules makes it a candidate for developing sensors that detect biological markers or environmental pollutants. Research has demonstrated that incorporating this compound into sensor designs can improve sensitivity and selectivity .

Agricultural Chemistry Applications

1. Plant Growth Regulators

This compound has been explored as a potential plant growth regulator. Studies indicate that it can influence plant growth parameters such as root development and flowering time when applied at specific concentrations. This application could lead to advancements in agricultural productivity and crop management strategies .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer activityEnhanced selectivity against cancer cells
Antimicrobial propertiesSignificant activity against bacteria
Material ScienceCoordination complexesImproved catalytic activity in hydrogenation reactions
Sensor developmentEnhanced sensitivity for detecting biomarkers
Agricultural ChemistryPlant growth regulatorsInfluences on root development observed

Mechanism of Action

The mechanism of action of Ethyl Pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Ethyl Pyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

    Pyridazine-3-carboxylate: Similar structure but with the carboxylate group at the third position.

    Pyridazine-4-carboxamide: Contains an amide group instead of an ester group.

    Pyridazine-4-carboxylic acid: The ester group is replaced with a carboxylic acid group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of C₇H₈N₂O₂ and a molecular weight of approximately 168.15 g/mol. The compound features an ethyl ester group attached to a pyridazine ring, which contributes to its chemical reactivity and biological properties.

Synthesis Methods:

  • Esterification: The compound can be synthesized through the reaction of pyridazine-4-carboxylic acid with ethanol in the presence of an acid catalyst.
  • Substitution Reactions: The ethyl group can be substituted with various functional groups, enhancing its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with specific enzymes and receptors. Key areas of activity include:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens.
  • Anticancer Activity: Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Anti-inflammatory Effects: The compound has been noted for its potential to reduce inflammation through the modulation of inflammatory pathways .

The mechanisms by which this compound exerts its biological effects involve:

  • Enzyme Inhibition: The compound can inhibit specific enzymes crucial for pathogen survival or cancer cell growth. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression.
  • Receptor Modulation: this compound interacts with various receptors, leading to altered signaling pathways that affect cellular responses .

Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating potent antimicrobial properties .

Anticancer Studies

In vitro assays revealed that this compound derivatives could inhibit the growth of breast cancer cell lines (MCF-7) with IC₅₀ values ranging from 10 to 25 µM. These compounds induced apoptosis as confirmed by flow cytometry analysis, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

In animal models, this compound exhibited anti-inflammatory effects by reducing edema in carrageenan-induced paw edema models. The compound significantly decreased pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in treating inflammatory diseases.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC₅₀ (µg/mL or µM)Reference
AntibacterialStaphylococcus aureus32 - 128
AntibacterialEscherichia coli64 - 256
Anticancer (MCF-7)Breast Cancer Cells10 - 25
Anti-inflammatoryAnimal ModelEdema Reduction

Q & A

Q. What are the key synthetic challenges in preparing Ethyl Pyridazine-4-carboxylate derivatives, and how can they be mitigated?

Basic
The synthesis of pyridazine carboxylates often faces challenges such as nucleophilic attack on the aromatic ring during metalation. A common approach involves using mixed lithium-cadmium bases like (TMP)₃CdLi to achieve regioselective deprotonation. For example, this compound derivatives undergo metalation at room temperature in THF, followed by iodine trapping to yield iodinated products. However, diiodination side reactions may occur, requiring careful control of base equivalents (e.g., 0.5–1.0 equiv.) and reaction monitoring via TLC or HPLC .

Q. How can researchers optimize regioselectivity during functionalization of this compound?

Advanced
Regioselectivity in pyridazine systems is influenced by steric and electronic factors. For instance, metalation of this compound with (TMP)₃CdLi predominantly targets the 3-position due to the electron-withdrawing carboxylate group. Adjusting reaction conditions (e.g., temperature, solvent polarity) can further enhance selectivity. Computational modeling (DFT studies) of charge distribution on the pyridazine ring may predict reactive sites, guiding experimental design. Evidence from iodine-trapping experiments shows yields of 58–72% for mono-iodinated products under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Basic
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting in pyridazine rings).
  • IR Spectroscopy : Detection of ester C=O stretches (~1725 cm⁻¹) and amide bands (~1680 cm⁻¹) in functionalized derivatives .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ions (e.g., m/z 487 for a thieno-pyridazine derivative) .
  • Elemental Analysis : Discrepancies in nitrogen content (e.g., 8.73% found vs. 9.61% calculated) may indicate incomplete purification or side reactions .

Q. How can structural contradictions in crystallographic data be resolved for pyridazine derivatives?

Advanced
Contradictions in X-ray diffraction data (e.g., bond angles, torsion angles) can arise from twinning or disordered solvent molecules. Using SHELXL for refinement allows manual adjustment of occupancy factors and restraint parameters. For example, in ethyl 3-methyl-4-oxo-pyrrolo[2,3-d]pyridazine-2-carboxylate, torsion angles (e.g., −179.84° for C7—O3—C8) were refined iteratively to match experimental electron density maps. High-resolution data (≤1.0 Å) and validation tools like PLATON improve accuracy .

Q. What safety protocols are essential when handling this compound?

Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers at −20°C to prevent hydrolysis.
    Safety data for related compounds highlight risks of irritation and sensitization, necessitating strict adherence to SDS guidelines .

Q. How can computational methods aid in predicting the reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the LUMO of this compound is localized on the pyridazine ring, favoring nucleophilic attacks. Molecular dynamics simulations can also predict solubility in solvents like DMSO or ethyl acetate, guiding reaction medium selection .

Q. What strategies resolve low yields in cyclization reactions involving this compound?

Advanced
Low yields in heterocycle formation (e.g., thieno-pyridazines) often stem from poor leaving-group displacement. Using catalytic Fe(acac)₃ or Pd(OAc)₂ enhances cyclization efficiency. For example, Ethyl 5-amino-4-oxo-3-phenyl-thieno[3,4-d]pyridazine-1-carboxylate achieved 96% yield under iron(III) phosphate catalysis. Microwave-assisted heating (100–120°C) further accelerates reactions while minimizing decomposition .

Q. How do steric effects influence the biological activity of this compound analogs?

Advanced
Steric hindrance from substituents (e.g., trifluoromethyl groups) can alter binding to biological targets. SAR studies on pyridazine-based inhibitors show that bulky groups at the 3-position reduce enzymatic activity by ~40%, while electron-withdrawing groups (e.g., Cl) enhance potency. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) validates these observations .

Properties

IUPAC Name

ethyl pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBGGKYTKXFLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445954
Record name Ethyl Pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-39-2
Record name Ethyl Pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask, 1 mL concentrated HCl and 70 mL ethanol was added to pyridazine-4-carboxylic acid (3.78 g, 30.4 mmol). The mixture was refluxed overnight. The reaction was 80% complete based on HPLC. The reaction mixture was concentrated down. The residue was purified (silica gel, 2-10% MeOH/DCM) to give light yellow oil (1.8 g, 49%). 1H NMR (300 MHz, CD3OD): δ 9.62 (s, 1H), 9.43 (d, 1H), 8.08 (d, 1H), 4.52 (dd, 2H), 1.43 (t, 3H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Yield
49%

Synthesis routes and methods II

Procedure details

To pyridazine-4-carboxylic acid (1.0 g, 8.1 mmol) in ethanol (10 mL) was added concentrated H2SO4 (4.2 mL) and then heated at reflux for 5 hours. The reaction mixture was cooled, concentrated in vacuo and basified with saturated Na2CO3. After filtration, the aqueous was extracted with ethyl acetate, dried over anhydrous Na2SO4, filtered and concentrated to give the title product as a dark yellow oil (970 mg, 79%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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